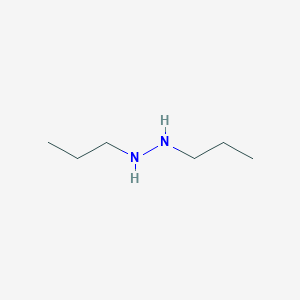
1,2-Dipropylhydrazine
Description
1,2-Dipropylhydrazine (CAS 1615-83-4) is an alkyl-substituted hydrazine derivative with the molecular formula C₆H₁₆N₂ and a molecular weight of 116.2046 g/mol. Its structure consists of two propyl groups (-CH₂CH₂CH₃) bonded to adjacent nitrogen atoms in the hydrazine backbone. Key physical properties include:
- Density: 0.8 g/cm³
- Boiling Point: 137.9°C at 760 mmHg
- Flash Point: 25°C
- Vapor Pressure: 6.9 mmHg at 25°C .
The compound is synthesized via the reduction of 1,2-dipropionylhydrazine using diborane at elevated temperatures (129–135°C), yielding 65% efficiency. This method contrasts with lower yields observed in similar reactions, such as the 26% yield for 1,2-diethylhydrazine .
Properties
CAS No. |
1615-83-4 |
|---|---|
Molecular Formula |
C6H16N2 |
Molecular Weight |
116.2 g/mol |
IUPAC Name |
1,2-dipropylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-3-5-7-8-6-4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
BOOQVRGRSDTZRZ-UHFFFAOYSA-N |
SMILES |
CCCNNCCC |
Canonical SMILES |
CCCNNCCC |
Other CAS No. |
1615-83-4 |
Synonyms |
1,2-DIPROPYLHYDRAZINE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Chemical Properties
| Property | 1,2-Dipropylhydrazine | 1,2-Diphenylhydrazine | 1,2-Diethylhydrazine (Inferred) |
|---|---|---|---|
| Boiling Point (°C) | 137.9 | 290–300 (decomposes) | ~100–120 (estimated) |
| Vapor Pressure (mmHg) | 6.9 at 25°C | <0.01 at 25°C | Higher than dipropyl |
| Solubility | Limited data | Low in water | Likely miscible in polar solvents |
| Environmental Persistence | Not studied | Rapid aerobic oxidation | Unknown |
Notes:
- 1,2-Diphenylhydrazine (CAS 122-66-7) exhibits markedly lower vapor pressure and higher thermal stability due to aromatic rings, but it rapidly oxidizes in aerobic environments .
- Longer alkyl chains (e.g., butyl) likely increase hydrophobicity and boiling points, though experimental data for 1,2-dibutylhydrazine are sparse .
Toxicity and Environmental Impact
- This compound: Limited toxicity data available. Its low flash point (25°C) suggests flammability risks .
- Environmental fate studies highlight rapid oxidation but note data gaps in anaerobic degradation .
- 1,2-Dichloroethane (non-hydrazine comparator): Although structurally distinct, it shares industrial solvent applications. It is a known carcinogen with neurotoxic effects, emphasizing the unique risks of hydrazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


